3-Cyanooxane-3-carboxylic acid
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Overview
Description
3-Cyanooxane-3-carboxylic acid is an organic compound that features both a cyano group (-CN) and a carboxylic acid group (-COOH) attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyanooxane-3-carboxylic acid typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through various methods, including cyclization reactions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide ions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of Grignard reagents or hydrolysis of nitriles
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Cyanooxane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or carboxylic acid group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium cyanide (NaCN) and various acids or bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include oxane derivatives with additional oxygen-containing functional groups.
Reduction: Products may include oxane derivatives with amine groups.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
3-Cyanooxane-3-carboxylic acid has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyanooxane-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules. These interactions can influence biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
3-Cyanopropanoic acid: Similar structure but lacks the oxane ring.
3-Cyanobenzoic acid: Contains a benzene ring instead of an oxane ring.
3-Cyanocyclohexane-1-carboxylic acid: Similar structure with a cyclohexane ring instead of an oxane ring
Uniqueness
3-Cyanooxane-3-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group on an oxane ring. This combination of functional groups and ring structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-cyanooxane-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c8-4-7(6(9)10)2-1-3-11-5-7/h1-3,5H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUHIXJGHGHVIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)(C#N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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